molecular formula C6H12O6 B12391820 D-Mannose-13C,d-1

D-Mannose-13C,d-1

Cat. No.: B12391820
M. Wt: 182.15 g/mol
InChI Key: GZCGUPFRVQAUEE-QAWYVAOLSA-N
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Description

D-Mannose-13C,d-1: is a labeled analog of D-Mannose, a naturally occurring sugar. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. D-Mannose plays a crucial role in human metabolism, particularly in the glycosylation of proteins, which is essential for proper cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-13C,d-1 involves the incorporation of carbon-13 and deuterium into the D-Mannose molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic conversion. The reaction conditions typically involve the use of isotopically labeled precursors and specific catalysts to ensure the incorporation of the desired isotopes .

Industrial Production Methods: Industrial production of this compound often relies on biotechnological methods due to the high cost and complexity of chemical synthesis. Enzymatic conversion using D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase has been explored for efficient production .

Chemical Reactions Analysis

Types of Reactions: D-Mannose-13C,d-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of D-Mannose in biological systems .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield D-Mannonic acid, while reduction can produce D-Mannitol .

Scientific Research Applications

Chemistry: D-Mannose-13C,d-1 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. Its labeled isotopes allow for precise tracking and quantification in various chemical reactions .

Biology: In biological research, this compound is used to study glycosylation processes, which are critical for protein folding and function. It helps in understanding the role of glycosylation in diseases and cellular functions .

Medicine: this compound has applications in medical research, particularly in studying urinary tract infections. It is known to inhibit the adhesion of Escherichia coli to the urinary tract, thereby preventing infections .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and nutraceuticals. Its role in glycosylation makes it valuable for producing glycoproteins and other biologically active compounds .

Mechanism of Action

D-Mannose-13C,d-1 exerts its effects primarily through its involvement in glycosylation processes. It acts as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to proteins and lipids. This process is crucial for proper protein folding, stability, and function. Additionally, this compound can inhibit the adhesion of uropathogenic Escherichia coli to the urinary tract by blocking the bacterial adhesion sites .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.15 g/mol

IUPAC Name

(2S,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(313C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1D

InChI Key

GZCGUPFRVQAUEE-QAWYVAOLSA-N

Isomeric SMILES

[2H][13C@@]([C@@H](C=O)O)([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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